molecular formula C15H19NO5 B1436368 rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid CAS No. 882855-68-7

rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid

Cat. No. B1436368
M. Wt: 293.31 g/mol
InChI Key: WZVWSSYUOBLPQS-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Applications in Peptidomimetics

    • Defant et al. (2011) developed an efficient route to synthesize a new δ-sugar amino acid, which is an isoster of dipeptide glycine-alanine. This compound has potential applications in the access of new peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring. The study involved density functional theory calculations to evaluate and compare the relative torsional angles for the energy-minimized structures of this new amino acid and H-Gly-Ala-OH dipeptide (Defant et al., 2011).
  • Inhibition of Catecholamine Secretion

    • Ding et al. (2010) isolated phenylpropanoyl 2,7-anhydro-3-deoxy-2-octulosonic acid derivatives from Conyza canadensis (horseweed) which structurally include rel-(1S,3R,5S) derivatives. These compounds were found to inhibit catecholamine secretion induced by acetylcholine and veratridine in cultured bovine adrenal medullary cells (Ding et al., 2010).
  • Synthesis of Enantiopure Bicyclic β-Amino Acids

    • Songis et al. (2007) synthesized enantiopure bicyclic β-amino acids by asymmetric Diels–Alder cycloaddition, which includes derivatives of rel-(1S,3R,5S) compounds. These amino acids could be useful in the development of new drugs and biological probes (Songis et al., 2007).
  • Ring-Closing Metathesis in Synthesis

    • Cong and Yao (2006) demonstrated the use of ring-closing metathesis for the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton. This approach could be important for the synthesis of complex organic molecules (Cong & Yao, 2006).
  • Crystallographic Characterization in Peptides

    • Valle et al. (1988) conducted crystallographic studies on 1-aminocyclohexane-1-carboxylic acid and its derivatives, which include the rel-(1S,3R,5S) configuration. This research aids in understanding the conformation of such compounds in simple derivatives and peptides, valuable for designing peptide-based drugs (Valle et al., 1988).

properties

IUPAC Name

(1S,3S,5R)-3-hydroxy-5-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVWSSYUOBLPQS-XQQFMLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1NC(=O)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
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rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
Reactant of Route 3
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rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
Reactant of Route 5
rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
Reactant of Route 6
rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid

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